Ibrutinib metabolite M34 is a significant compound derived from the metabolism of ibrutinib, a selective inhibitor of Bruton's tyrosine kinase, primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. Ibrutinib is extensively metabolized in the liver, predominantly by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. M34 is one of the metabolites formed during this metabolic process, alongside other metabolites such as M37 and M25. The formation of these metabolites is crucial for understanding the pharmacokinetics and therapeutic efficacy of ibrutinib in clinical settings .
Ibrutinib is classified as an antineoplastic agent and a targeted therapy due to its mechanism of action that specifically inhibits Bruton's tyrosine kinase. The compound M34 arises from the oxidative metabolism of ibrutinib, particularly through the opening of the piperidine ring followed by reduction processes. This classification places M34 within the broader category of pharmaceutical metabolites that can influence drug efficacy and safety profiles .
The synthesis of Ibrutinib metabolite M34 occurs primarily through the metabolic pathways facilitated by cytochrome P450 enzymes. In vitro studies have demonstrated that when ibrutinib is incubated with human liver microsomes or hepatocytes, M34 formation is observed alongside other metabolites. The incubation typically involves a substrate concentration of 5 μM ibrutinib in a potassium phosphate buffer supplemented with an NADPH-regenerating system to mimic physiological conditions .
The analytical methods employed to quantify M34 include liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for precise measurement of metabolite levels in biological samples, providing insights into the metabolic fate of ibrutinib. Additionally, studies have utilized various donor liver microsomes to assess interindividual variability in metabolite formation, highlighting factors such as hepatic enzyme activity and protein abundance .
The molecular structure of Ibrutinib metabolite M34 can be described as follows:
M34 represents a reduced form of ibrutinib's piperidine component. The structural modifications result in changes in pharmacological properties compared to the parent compound, influencing its activity against Bruton's tyrosine kinase .
The formation of M34 involves several key reactions during the metabolic process:
These reactions are catalyzed by cytochrome P450 enzymes, which play a critical role in drug metabolism. The specific pathways leading to M34 formation are influenced by factors such as enzyme expression levels and individual genetic variability among patients .
These properties suggest that while M34 may exhibit some pharmacological activity, its solubility and partitioning behavior could influence its bioavailability and distribution within biological systems .
Ibrutinib metabolite M34 serves as a vital component in pharmacokinetic studies aimed at understanding drug metabolism and efficacy. Its analysis can provide insights into:
Ibrutinib (chemical name: 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one) is a first-in-class covalent inhibitor of Bruton’s tyrosine kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. This small molecule (molecular weight: 440.51 g/mol) irreversibly binds to the cysteine-481 residue in BTK’s active site, suppressing malignant B-cell proliferation, migration, and survival. Ibrutinib is clinically deployed against B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia [6] [9]. Its therapeutic efficacy stems from sustained BTK occupancy, but extensive metabolism generates pharmacologically active and inactive derivatives, including the major metabolite M34 (also designated PCI-45752) [6].
Cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP3A5, govern the oxidative metabolism of ibrutinib. These hepatic and extrahepatic enzymes catalyze phase I reactions that structurally transform ibrutinib into multiple metabolites. CYP2D6 contributes minimally to this process. When CYP3A4 activity is inhibited (e.g., by coadministered drugs like ketoconazole), ibrutinib exposure increases by up to 29-fold, underscoring CYP3A4’s dominant role in its clearance [3] [6]. Consequently, metabolic shunting toward alternative pathways—such as glutathione conjugation—occurs, particularly in renal tissues, amplifying the relevance of metabolites like M34 under such conditions [2].
Ibrutinib undergoes three primary metabolic transformations via CYP3A4/5:
Table 1: Primary Metabolic Pathways of Ibrutinib Mediated by CYP Enzymes
Metabolite | Chemical Modification | Enzyme Involvement | Pharmacological Activity |
---|---|---|---|
M35 (PCI-45227) | Hydroxylation of phenoxy-phenyl ring | CYP3A4/5 | Active (reduced BTK inhibition) |
Dihydrodiol | Epoxidation + hydrolysis | CYP3A4/5 | Low/None |
M34 | Piperidine ring opening + reduction | CYP3A4/5 | Inactive |
Chemical Characteristics of Ibrutinib Metabolite M34
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7